molecular formula C20H17ClN4O3S B2645536 3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034597-70-9

3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2645536
CAS RN: 2034597-70-9
M. Wt: 428.89
InChI Key: MTUVDYSZSZHOKZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural features that are common in medicinal chemistry. It has an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities . The compound also contains a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety, which is a type of heterocyclic compound. Heterocyclic compounds are often used in drug design due to their ability to readily form hydrogen bonds with biological targets .


Molecular Structure Analysis

The indole moiety in the compound is aromatic in nature, with the nitrogen lone electron pair participating in the aromatic ring . The compound also contains a piperidinyl group, which is a type of secondary amine. Secondary amines can participate in a variety of chemical reactions, including those involving the formation of hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, indole is a crystalline colorless compound with specific odors . The compound’s solubility would depend on the polarity of its functional groups and the solvent used.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have shown potential as antiviral agents . They can inhibit the activity of various viruses, providing a valuable avenue for the development of new antiviral drugs .

Anti-inflammatory Properties

Indole derivatives also possess anti-inflammatory properties . They can potentially be used in the treatment of various inflammatory diseases, providing relief from inflammation and associated symptoms .

Anticancer Activity

The compound could potentially be used in cancer treatment. Indole derivatives have shown anticancer properties, making them a promising candidate for the development of new anticancer drugs .

Anti-HIV Activity

Indole derivatives have demonstrated anti-HIV activity . This suggests that they could potentially be used in the development of drugs for the treatment of HIV .

Antioxidant Properties

Indole derivatives are known to possess antioxidant properties . This means they could potentially be used in the treatment of diseases caused by oxidative stress .

Antimicrobial Activity

Indole derivatives have shown antimicrobial properties . They can potentially inhibit the growth of various microorganisms, making them a promising candidate for the development of new antimicrobial drugs .

Antitubercular Activity

Indole derivatives have demonstrated antitubercular activity . This suggests that they could potentially be used in the development of drugs for the treatment of tuberculosis .

Antidiabetic Properties

Indole derivatives also possess antidiabetic properties . They can potentially be used in the treatment of diabetes, providing a new avenue for the development of antidiabetic drugs .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Indole derivatives have been found to bind with high affinity to multiple receptors, which can be useful in developing new therapeutic agents .

Future Directions

Indole derivatives have diverse biological activities and have great potential for further exploration for new therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives and testing their biological activity.

properties

IUPAC Name

3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c21-12-1-2-14-11(9-12)10-16(22-14)18(26)24-6-3-13(4-7-24)25-19(27)17-15(5-8-29-17)23-20(25)28/h1-2,5,8-10,13,22H,3-4,6-7H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUVDYSZSZHOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)NC2=O)C(=O)C4=CC5=C(N4)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

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